molecular formula C20H19ClO3 B5151372 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene

2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene

Cat. No.: B5151372
M. Wt: 342.8 g/mol
InChI Key: PTTJJVJSSIANGF-UHFFFAOYSA-N
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Description

2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloro group, a methoxy group, and a methylphenoxy group attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene typically involves multiple steps. One common method includes the reaction of 2-chloronaphthalene with 2-(2-methoxy-4-methylphenoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-methoxy-4-methylbenzene
  • 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene

Uniqueness

2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO3/c1-14-7-10-18(19(13-14)22-2)23-11-12-24-20-16-6-4-3-5-15(16)8-9-17(20)21/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTJJVJSSIANGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=CC3=CC=CC=C32)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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